molecular formula C15H12N6O2 B14945397 3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole

3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole

Cat. No.: B14945397
M. Wt: 308.29 g/mol
InChI Key: MXDBFQMQEBFVMR-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole is a heterocyclic compound that has garnered interest due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the triazole ring through a click reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the compound, while substitution reactions could introduce new functional groups, resulting in derivatives with potentially enhanced biological activities .

Scientific Research Applications

3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with triazole, pyrrole, and oxadiazole rings, such as:

Uniqueness

What sets 3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole apart is its specific combination of functional groups and rings, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H12N6O2

Molecular Weight

308.29 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)triazol-1-yl]-4-pyrrol-1-yl-1,2,5-oxadiazole

InChI

InChI=1S/C15H12N6O2/c1-22-12-6-4-11(5-7-12)13-10-16-19-21(13)15-14(17-23-18-15)20-8-2-3-9-20/h2-10H,1H3

InChI Key

MXDBFQMQEBFVMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NN2C3=NON=C3N4C=CC=C4

Origin of Product

United States

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